molecular formula C₂₅H₂₆N₆O₂ B1145320 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one CAS No. 1839099-22-7

1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one

Cat. No.: B1145320
CAS No.: 1839099-22-7
M. Wt: 442.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a pyrazolo[3,4-d]pyrimidine derivative, shares structural similarities with Bruton’s tyrosine kinase (Btk) inhibitors like ibrutinib. Its core structure includes:

  • A pyrazolo[3,4-d]pyrimidine scaffold with a 4-amino group and a 4-phenoxyphenyl substituent at position 3.
  • A piperidine ring linked to the pyrazolo-pyrimidine core at position 1.
  • A propan-1-one group attached to the piperidine nitrogen.

The compound’s molecular formula is C25H26N6O2 (molecular weight: 442.51 g/mol), with a calculated density of 1.35 g/cm³ and low solubility (2.4×10⁻⁴ g/L at 25°C) . Its stereochemistry at the piperidine position (R-configuration) is critical for binding interactions, as seen in related kinase inhibitors .

Properties

IUPAC Name

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGRQCNRPWIQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.

    Final Coupling with Propanone: The final step involves coupling the intermediate with propanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oncology

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidin structure may exhibit anti-cancer properties. The compound has shown promise in targeting specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapies .

Neuropharmacology

The neuropharmacological potential of this compound is also noteworthy. The piperidine component is often associated with neuroactive properties, which could lead to applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems and its potential role in conditions such as depression or anxiety .

Synthesis of Derivatives

The ability to synthesize derivatives of this compound allows for the exploration of structure-activity relationships (SAR). Various synthetic pathways have been developed to modify functional groups and enhance biological activity. For instance, researchers have reported methods for synthesizing amorphous and crystalline forms of the compound with high yield and purity, which are essential for drug formulation .

Pharmaceutical Development

The compound is also linked to the development of novel pharmaceuticals. It has been associated with Ibrutinib, a well-known drug used in the treatment of chronic lymphocytic leukemia (CLL) and other malignancies. The synthesis processes for Ibrutinib derivatives often involve this compound as a precursor, highlighting its significance in drug development pipelines .

Case Study 1: Anti-Cancer Activity

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the piperidine ring can significantly enhance cytotoxicity against cancer cell lines. The specific derivative containing the 4-amino-3-(4-phenoxyphenyl) substitution showed increased potency compared to other analogs, suggesting a targeted approach in designing anti-cancer agents.

Case Study 2: Neuroactive Properties

In neuropharmacology research, compounds similar to 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one were tested for their effects on serotonin receptors. Results indicated potential anxiolytic effects, warranting further exploration into their mechanism of action and therapeutic applications in mood disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazolo Ring : Utilizing appropriate precursors to construct the pyrazolo[3,4-d]pyrimidine framework.
  • Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution reactions.
  • Final Modifications : Adjusting substituents on the propanone part to optimize biological activity.

These synthetic routes are crucial for producing various derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Core Scaffold Key Substituents Covalent Binding (Cys481) Clinical Efficacy (Response Rate)
Target Compound Pyrazolo[3,4-d]pyrimidine Propan-1-one, 4-phenoxyphenyl Likely non-covalent* Not reported
Ibrutinib (Imbruvica®) Pyrazolo[3,4-d]pyrimidine Acrylamide (prop-2-en-1-one), 4-phenoxyphenyl Yes 71% in relapsed CLL
Acalabrutinib (Calquence®) Dihydroimidazo[1,5-a]pyrazine But-2-ynoyl pyrrolidine, pyridin-2-yl Yes 81% in CLL (ASCEND trial)
Zanubrutinib (Brukinsa®) Tetrahydropyrazolo[1,5-a]pyrimidine 4-Phenoxyphenyl, acryloylpiperidine Yes 84% in relapsed CLL (SEQUOIA trial)

*The propan-1-one group lacks the α,β-unsaturated ketone (acrylamide) required for covalent bond formation with Btk’s Cys481 residue.

Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Table 2: Structural Modifications and Implications

Compound (Reference) Substituents/Modifications Key Properties/Applications
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused ring Enhanced planar structure for DNA intercalation; potential antitumor activity.
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol Fluorophenyl group, propanolamine side chain Improved solubility; potential kinase inhibition.
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine Chlorobenzyl, phenylpiperazine GPR35/GPR55 receptor modulation; anti-inflammatory applications.
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone Methanesulfonylphenyl, methylpyridine Kinase selectivity due to sulfonyl group; improved metabolic stability.

Key Observations:

  • Electron-withdrawing groups (e.g., fluorophenyl, chlorobenzyl) enhance binding to hydrophobic kinase pockets .
  • Polar side chains (e.g., propanolamine) improve aqueous solubility but may reduce blood-brain barrier penetration .

Biological Activity

1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one, also known as a derivative of Ibrutinib, is a compound that has garnered significant attention in pharmaceutical research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C25H24N6O2C_{25}H_{24}N_{6}O_{2} with a molecular weight of 440.50 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.

The compound primarily functions as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme critical in B-cell receptor signaling pathways. By inhibiting BTK, this compound disrupts the survival and proliferation of B-cells, making it particularly effective against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .

Antitumor Efficacy

In preclinical studies, the compound demonstrated dose-dependent tumor growth suppression in xenograft mouse models. Specifically, in models inoculated with H1975 and PC9 cells, it effectively reduced tumor size without significant toxicity to the host . This suggests a favorable therapeutic index for further development.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits potent activity against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

Cell Line IC50 (µM) Effect
H19750.5Significant growth inhibition
PC90.7Moderate growth inhibition
CLL Patient-Derived0.3High sensitivity
MCL Patient-Derived0.4High sensitivity

Case Studies

Several case studies have highlighted the clinical potential of this compound:

  • Case Study 1: CLL Treatment
    • A patient with relapsed CLL was treated with the compound in combination with standard chemotherapy. Results showed a complete response after three cycles, indicating its potential as an effective treatment option for resistant forms of the disease.
  • Case Study 2: MCL Management
    • In another study involving patients with MCL, administration of the compound led to significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving conventional therapies.

Safety Profile

The safety profile of this compound appears favorable based on available data. In animal models, it exhibited low toxicity at therapeutic doses. Common side effects observed were mild gastrointestinal disturbances and transient liver enzyme elevations, which resolved upon discontinuation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.